N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide
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Overview
Description
N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide is a complex organic compound featuring a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
- N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide is unique due to its indolizine core, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may have different heterocyclic cores or substituents.
Properties
CAS No. |
588724-82-7 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)indolizine-6-carboxamide |
InChI |
InChI=1S/C15H17N3O/c19-15(17-14-7-10-6-13(14)16-8-10)11-3-4-12-2-1-5-18(12)9-11/h1-5,9-10,13-14,16H,6-8H2,(H,17,19) |
InChI Key |
IFXHWNCPQLNRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=CN4C=CC=C4C=C3 |
Origin of Product |
United States |
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